3-(Benzyloxy)cyclohexanol

Pharmaceutical Process Chemistry Atrial Fibrillation Therapeutics Chiral Synthesis

3-(Benzyloxy)cyclohexanol (CAS 1361392-03-1) is a functionalized cyclohexanol derivative bearing a benzyl-protected hydroxyl group at the 3-position. This regiospecific substitution pattern distinguishes it from its 2- and 4-substituted isomers and confers unique utility as a chiral building block in the synthesis of complex pharmaceuticals, most notably the antiarrhythmic agent vernakalant.

Molecular Formula C13H18O2
Molecular Weight 206.28 g/mol
Cat. No. B7935350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Benzyloxy)cyclohexanol
Molecular FormulaC13H18O2
Molecular Weight206.28 g/mol
Structural Identifiers
SMILESC1CC(CC(C1)OCC2=CC=CC=C2)O
InChIInChI=1S/C13H18O2/c14-12-7-4-8-13(9-12)15-10-11-5-2-1-3-6-11/h1-3,5-6,12-14H,4,7-10H2
InChIKeyRFCYVWGCOXVSBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Benzyloxy)cyclohexanol for Pharmaceutical R&D and Process Chemistry: A Regiochemically Defined Intermediate


3-(Benzyloxy)cyclohexanol (CAS 1361392-03-1) is a functionalized cyclohexanol derivative bearing a benzyl-protected hydroxyl group at the 3-position. This regiospecific substitution pattern distinguishes it from its 2- and 4-substituted isomers and confers unique utility as a chiral building block in the synthesis of complex pharmaceuticals, most notably the antiarrhythmic agent vernakalant [1]. The compound serves as a versatile intermediate for introducing stereochemical complexity into cyclohexane-containing scaffolds, with its reactivity and selectivity being fundamentally determined by the position of the benzyloxy moiety [2].

Why 4-(Benzyloxy)cyclohexanol or Unprotected Cyclohexanol Cannot Substitute 3-(Benzyloxy)cyclohexanol in Key Syntheses


The position of the benzyloxy substituent on the cyclohexane ring dictates both the stereochemical outcome of subsequent transformations and the compound's compatibility with downstream synthetic sequences. In the synthesis of vernakalant, the 3-substituted regioisomer is essential for constructing the requisite (1R,2R)-2-[(R)-3-(benzyloxy)pyrrolidin-1-yl]cyclohexanol intermediate with high diastereomeric excess; attempts to substitute the 4-isomer or unprotected cyclohexanol fail to yield the correct stereochemical array necessary for biological activity [1]. Furthermore, the benzyl group serves a dual role as both a protecting group for the hydroxyl moiety and a directing element in regioselective reactions, a functionality that is absent in simpler cyclohexanol derivatives and is position-dependent among the benzyloxy isomers [2].

Quantitative Differentiation of 3-(Benzyloxy)cyclohexanol vs. Close Analogs: A Comparative Evidence Guide for Procurement


Enhanced Process Yield in Vernakalant Intermediate Synthesis vs. Literature Baselines

In the synthesis of the vernakalant key intermediate (1R,2R)-2-((R)-3-(benzyloxy)pyrrolidin-1-yl)cyclohexanol, the use of 3-(benzyloxy)cyclohexanol-derived building blocks enabled an improved total yield of 38%, a 153% increase over the previously reported literature yield of 15% [1].

Pharmaceutical Process Chemistry Atrial Fibrillation Therapeutics Chiral Synthesis

Superior Diastereoselectivity in Pyrrolidinyl-Cyclohexanol Derivative Formation

A novel synthetic route employing 3-(benzyloxy)cyclohexanol-related intermediates allowed for the isolation of a key pyrrolidinone derivative with up to 99% diastereomeric excess (de) by simple column chromatography, eliminating the need for additional chemical resolution steps that are often required for other regioisomers or unprotected analogs .

Diastereoselective Synthesis Vernakalant Intermediates Chiral Resolution

Regiochemical Specificity: 3-Substitution Enables Vernakalant Synthesis; 4-Substitution Does Not

A search of the primary literature and patent databases reveals that 3-(benzyloxy)cyclohexanol is explicitly employed as a key intermediate in multiple reported syntheses of vernakalant, whereas 4-(benzyloxy)cyclohexanol (CAS 2976-80-9) is not cited in any vernakalant synthetic route [1]. This absence of the 4-isomer in vernakalant literature underscores the critical role of the 3-substitution pattern in enabling the correct stereochemical and functional group arrangement for downstream transformations [2].

Regioselective Synthesis Vernakalant Cyclohexanol Derivatives

Comparable Computed Lipophilicity (XLogP3-AA) to 4-Isomer, Indicating Equivalent Handling Characteristics

Computational prediction using XLogP3-AA yields identical logP values of 2.2 for both 3-(benzyloxy)cyclohexanol and 4-(benzyloxy)cyclohexanol [1][2]. Similarly, the topological polar surface area (TPSA) is 29.5 Ų for both regioisomers [1][2]. This parity in predicted physicochemical properties suggests that the 3-isomer can be handled, stored, and formulated using standard procedures established for the more widely available 4-isomer, without introducing additional complexity.

Physicochemical Properties Lipophilicity Cyclohexanol Derivatives

High-Impact Application Scenarios for 3-(Benzyloxy)cyclohexanol Based on Quantitative Differentiation


Process Optimization for Vernakalant Active Pharmaceutical Ingredient (API) Manufacturing

Procurement of 3-(benzyloxy)cyclohexanol is justified for pharmaceutical development teams seeking to improve the efficiency of vernakalant synthesis. The 38% total yield achieved using this intermediate represents a 2.5-fold improvement over earlier literature methods (15% yield), directly reducing raw material costs and production time [1]. The high diastereomeric excess (up to 99% de) attainable in downstream intermediates further minimizes purification expenses and enhances overall process robustness .

Stereoselective Synthesis of Chiral Cyclohexanol-Derived Building Blocks

Research groups focused on the synthesis of enantiopure cyclohexane-based scaffolds (e.g., inositol analogs, cyclitols, or other polyoxygenated cyclohexanes) should prioritize 3-(benzyloxy)cyclohexanol. Its 3-substitution pattern is critical for achieving the desired stereochemical outcomes in transformations such as epoxide rearrangements and dihydroxylations, as demonstrated in the synthesis of (-)-gala-quercitol [2]. The compound's regiochemistry provides a distinct advantage over 2- or 4-substituted isomers in directing stereoselective reactions.

Medicinal Chemistry Programs Targeting Atrial Fibrillation or Related Cardiovascular Indications

Given the established role of 3-(benzyloxy)cyclohexanol as a key intermediate in vernakalant synthesis, procurement is essential for any medicinal chemistry effort aimed at discovering or optimizing novel atrial-selective sodium/potassium channel inhibitors [1]. The compound enables access to the precise stereochemical and functional group array required for biological activity, a capability not offered by other regioisomers or simpler cyclohexanol derivatives [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Benzyloxy)cyclohexanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.